Foreword: A Molecule of Nuance and Opportunity
Foreword: A Molecule of Nuance and Opportunity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-2-chloropentane
In the landscape of synthetic chemistry, haloalkanes represent a foundational class of reagents, prized for their versatility as electrophiles. Among these, mixed dihaloalkanes—compounds bearing two different halogen atoms—offer a heightened level of synthetic sophistication. 1-Bromo-2-chloropentane is an exemplar of this class. Its value lies not in sheer reactivity, but in its nuanced and predictable selectivity. The presence of a bromine and a chlorine atom on adjacent carbons, a primary (C1) and a secondary (C2) center respectively, creates a molecule with distinct electrophilic sites. This guide provides an in-depth exploration of 1-bromo-2-chloropentane, moving beyond a simple recitation of properties to a mechanistic investigation of its reactivity, a predictive analysis of its spectral characteristics, and a set of robust protocols for its synthesis and handling. This document is intended for the practicing researcher who understands that mastering the subtleties of a reagent is the key to unlocking its full synthetic potential.
Core Chemical and Physical Properties
1-Bromo-2-chloropentane is a chiral vicinal dihalide. The term "vicinal" denotes that the two halogen atoms are situated on adjacent carbon atoms. This arrangement is fundamental to its reactivity, particularly in elimination reactions and sequential substitutions. Due to the presence of a stereocenter at the C2 position, 1-bromo-2-chloropentane can exist as a pair of enantiomers, (2R)-1-bromo-2-chloropentane and (2S)-1-bromo-2-chloropentane.
A comprehensive table of its core physicochemical properties, derived from computational data and established chemical principles, is presented below. It is important to note that while extensive experimental data for this specific isomer is not widely published, these computed values provide a reliable foundation for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrCl | [1][2] |
| Molecular Weight | 185.49 g/mol | [2][3] |
| IUPAC Name | 1-bromo-2-chloropentane | [2] |
| CAS Number | 54403-49-5 | [1][4] |
| Canonical SMILES | CCCC(CBr)Cl | [2] |
| InChI Key | XMBHHHIZJLPPFO-UHFFFAOYSA-N | [1][2] |
| Computed XLogP3-AA | 2.9 | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 39.1 | [2] |
Synthesis and Mechanistic Considerations
The controlled synthesis of a specific mixed vicinal dihalide like 1-bromo-2-chloropentane is a non-trivial challenge. Direct radical co-halogenation of pentane, for instance, would yield a complex mixture of isomers with poor selectivity.[3] A more rational and controllable approach involves the sequential addition of halogens across an alkene, leveraging the principles of electrophilic addition.
Proposed Synthetic Workflow: From 1-Pentene
A reliable method for preparing 1-bromo-2-chloropentane is via a halohydrin intermediate. This multi-step process offers high regioselectivity, governed by well-understood mechanistic principles.
Step 1: Bromohydrin Formation
-
Reaction: 1-Pentene is treated with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in the presence of water.
-
Causality: The reaction proceeds via a cyclic bromonium ion intermediate. Water, acting as a nucleophile, attacks the more substituted carbon (C2) of the bromonium ion in a Markovnikov-fashion. This regioselectivity arises because the partial positive charge is better stabilized at the secondary carbon. The result is the formation of 1-bromo-2-pentanol.
Step 2: Chlorination of the Alcohol
-
Reaction: The resulting 1-bromo-2-pentanol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Causality: This step is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group and subsequently displaced by a chloride ion. Using SOCl₂ with pyridine, for example, typically proceeds with an inversion of stereochemistry (Sₙ2 mechanism), allowing for stereochemical control if a single enantiomer of the bromohydrin is used.
Experimental Protocol: Synthesis of 1-Bromo-2-chloropentane
-
Bromohydrin Formation: a. To a solution of 1-pentene (1.0 equiv.) in a 1:1 mixture of Dimethyl Sulfoxide (DMSO) and water at 0 °C, add N-Bromosuccinimide (1.05 equiv.) portion-wise, maintaining the temperature below 10 °C. b. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting alkene. c. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2-pentanol.
-
Chlorination: a. Dissolve the crude 1-bromo-2-pentanol (1.0 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (N₂ or Ar). b. Add pyridine (1.2 equiv.) followed by the slow, dropwise addition of thionyl chloride (1.1 equiv.). c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction by carefully adding cold water. Separate the organic layer, wash sequentially with 1M HCl, water, and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield 1-bromo-2-chloropentane.
The logical flow of this synthesis is depicted in the following workflow diagram.
Caption: Synthetic workflow for 1-bromo-2-chloropentane via a bromohydrin intermediate.
The Duality of Reactivity: A Mechanistic Perspective
The synthetic utility of 1-bromo-2-chloropentane stems from the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is longer and weaker than the C-Cl bond, making the bromide ion a significantly better leaving group than the chloride ion.[3] This fundamental difference dictates the regioselectivity of its reactions.
Nucleophilic Substitution
When subjected to a nucleophile, substitution will preferentially occur at the C1 position. The nature of this substitution (Sₙ1 vs. Sₙ2) is a subject of mechanistic interest.
-
At C1 (Primary Center): This primary carbon is strongly biased towards the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[3] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the adjacent carbon were chiral.
-
At C2 (Secondary Center): The secondary carbon presents a more complex scenario where both Sₙ1 and Sₙ2 pathways are possible.[3] Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. Conversely, weak nucleophiles and polar protic solvents (like ethanol) can promote an Sₙ1 reaction via a secondary carbocation intermediate, although rearrangements are possible.
Caption: Competing nucleophilic substitution pathways for 1-bromo-2-chloropentane.
Elimination Reactions (E2)
1-Bromo-2-chloropentane is an excellent substrate for studying the stereochemical requirements of the E2 (Elimination Bimolecular) reaction. This reaction, typically promoted by a strong, non-nucleophilic base (e.g., potassium tert-butoxide), requires an anti-periplanar arrangement of a proton and a leaving group.[3] Given the two different leaving groups, two distinct E2 products are possible, depending on which proton is abstracted.
-
Abstraction of H at C1, Loss of Cl at C2: This is unlikely as C-H bonds at the less substituted carbon are less acidic.
-
Abstraction of H at C3, Loss of Cl at C2: This would lead to a pentene derivative.
-
Abstraction of H at C2, Loss of Br at C1: This would also lead to a pentene derivative.
The most common pathway involves the abstraction of a proton from C1 and the loss of the better leaving group, bromide, from C2 if the structure were 2-bromo-1-chloropentane. In our case, with 1-bromo-2-chloropentane, the base will abstract a proton from C3, leading to the loss of the chloride at C2, or abstract the proton at C1 leading to loss of chloride at C2. However, the most favorable E2 pathway involves the loss of the best leaving group, bromide. This requires abstraction of the proton on C2, which is sterically hindered and electronically deactivated by the adjacent chlorine. A more likely scenario under strong base conditions is the abstraction of a proton on C3 and elimination of the chlorine at C2. This highlights the compound's utility in mechanistic studies.
Analytical Characterization: A Self-Validating Protocol
Confirming the identity and purity of 1-bromo-2-chloropentane requires a multi-technique analytical approach. The following protocols describe not just the methods, but the expected outcomes, forming a self-validating system for characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and identify volatile byproducts from the synthesis.
-
Protocol:
-
Prepare a dilute solution (approx. 100 ppm) of the purified product in dichloromethane.
-
Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program starting at 50 °C, ramping to 250 °C at 10 °C/min.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
-
Trustworthiness Check: The mass spectrum of the main peak should exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion region will show peaks at m/z 184 (C₅H₁₀⁷⁹Br³⁵Cl), 186 (C₅H₁₀⁸¹Br³⁵Cl & C₅H₁₀⁷⁹Br³⁷Cl), and 188 (C₅H₁₀⁸¹Br³⁷Cl). The relative intensity ratio of these peaks is expected to be approximately 3:4:1.[5]
| Potential Byproduct | Molecular Formula | Key Mass Spectral Features |
| 1-Pentene | C₅H₁₀ | Molecular ion at m/z 70. |
| 1-Bromo-2-pentanol | C₅H₁₁BrO | Absence of Cl isotope pattern; loss of H₂O (M-18). |
| 2-Bromo-1-chloropentane | C₅H₁₀BrCl | Same m/z as the target, but fragmentation pattern and GC retention time will differ. |
| Chloropentene Isomers | C₅H₉Cl | Molecular ion with Cl isotopic pattern (M+, M+2); loss of Cl. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Unambiguous structural elucidation and confirmation of regiochemistry.
-
Protocol:
-
Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a ≥400 MHz spectrometer.
-
-
Expertise & Causality (Predicted ¹H NMR Spectrum):
-
-CH₂Br (C1 protons): These two protons are diastereotopic due to the adjacent C2 stereocenter. They will appear as two separate signals, likely complex multiplets (dd), in the most downfield region (~3.6-3.8 ppm) due to the strong deshielding effect of the adjacent bromine.
-
-CHCl- (C2 proton): This single proton will be a multiplet, deshielded by chlorine but less so than the C1 protons (~4.0-4.2 ppm). It will show coupling to the C1 and C3 protons.
-
-CH₂- (C3 protons): This methylene group will appear as a multiplet around 1.6-1.8 ppm.
-
-CH₂- (C4 protons): This methylene group will be a multiplet around 1.4-1.6 ppm.
-
-CH₃ (C5 protons): This terminal methyl group will appear as a triplet around 0.9-1.0 ppm.
-
The integration of these signals should follow a 2:1:2:2:3 ratio.
-
-
Predicted ¹³C NMR Spectrum: Five distinct signals are expected, one for each carbon atom in the molecule. The carbons attached to the halogens will be the most downfield.
Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Protocol: Acquire a spectrum of the neat liquid using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-Cl stretching: 650-800 cm⁻¹ (often broad and complex)
-
C-Br stretching: 500-650 cm⁻¹
-
Applications in Advanced Organic Synthesis
1-Bromo-2-chloropentane is not a final product but a strategic intermediate. Its primary application is as a bifunctional building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research.[3] The ability to perform selective and sequential reactions at C1 and C2 is its most valuable asset.
Example Workflow: Synthesis of a 1,2-Disubstituted Pentane Derivative
-
Reaction with a soft nucleophile (e.g., sodium thiophenoxide): This will selectively displace the bromide at C1 via an Sₙ2 reaction, leaving the chloride untouched.
-
Reaction with a stronger nucleophile (e.g., sodium azide): Under more forcing conditions, the chloride at C2 can be displaced to introduce a second functional group.
This sequential approach allows for the controlled assembly of complex structures that would be difficult to achieve otherwise. While specific, large-scale industrial uses for 1-bromo-2-chloropentane are not documented, its utility is analogous to other dihaloalkanes used as intermediates in drug synthesis.[6][7]
Safety, Handling, and Disposal
As a halogenated organic compound, 1-bromo-2-chloropentane must be handled with appropriate caution. While specific toxicity data is unavailable, data from analogous compounds like 1-bromo-2-chloroethane suggests it should be treated as toxic if swallowed, an irritant to skin and eyes, and potentially carcinogenic.[8][9]
| Hazard Category | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles.[9][10] |
| Handling | Use only in a well-ventilated chemical fume hood. Avoid inhalation of vapors. Wash hands thoroughly after handling.[8][10] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.[9][11] |
| Spills | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[10] |
| Disposal | Dispose of as hazardous organic waste in accordance with local, state, and federal regulations. Do not release into the environment.[8] |
Protocol: Safe Handling and Quenching
-
Preparation: Before opening the container, ensure you are in a certified chemical fume hood and wearing appropriate PPE. Have a quench solution (e.g., 1M sodium thiosulfate) and a spill kit readily available.
-
Dispensing: Use a glass syringe or cannula for transfers to minimize exposure to air and moisture.
-
Reaction Quenching: When a reaction is complete, cool it in an ice bath before slowly adding a quenching agent to neutralize any unreacted material.
-
Waste Neutralization: Aqueous waste streams containing residual haloalkane should be treated before disposal.
Conclusion
1-Bromo-2-chloropentane embodies the principles of selective reactivity that are central to modern organic synthesis. Its value is derived from the predictable hierarchy of its C-Br and C-Cl bonds, allowing chemists to install functional groups in a controlled, stepwise manner. While it may not be a common commodity chemical, its role as a substrate for mechanistic studies and a building block for complex target synthesis is significant. This guide has aimed to provide the necessary technical depth, from synthesis to safe handling, to empower researchers to confidently and effectively utilize this versatile reagent in their work.
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